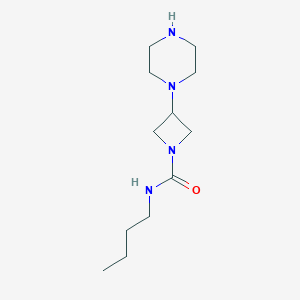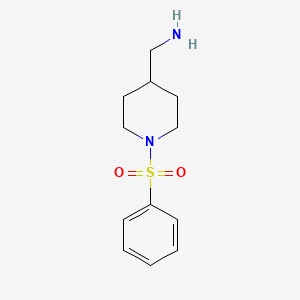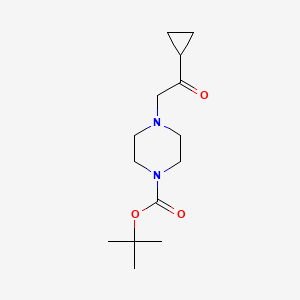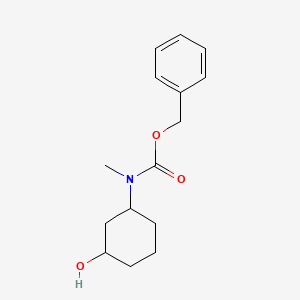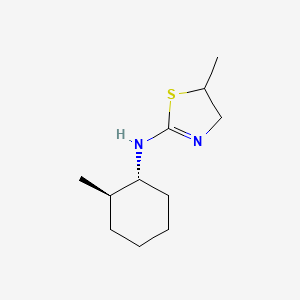
3-(3-Tert-butylphenyl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Tert-butylphenyl)propan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Tert-butylphenyl)propan-1-amine hydrochloride typically involves the reaction of 3-tert-butylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the corresponding amine. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Tert-butylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(3-Tert-butylphenyl)propan-1-amine hydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Tert-butylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Propylamine: A simple amine with a similar propan-1-amine structure but lacking the tert-butyl and phenyl groups.
3-Phenylpropylamine: Contains a phenyl group attached to a propan-1-amine moiety but lacks the tert-butyl group.
Uniqueness
3-(3-Tert-butylphenyl)propan-1-amine hydrochloride is unique due to the presence of both the tert-butyl and phenyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in various chemical and pharmaceutical applications.
Propiedades
Fórmula molecular |
C13H22ClN |
|---|---|
Peso molecular |
227.77 g/mol |
Nombre IUPAC |
3-(3-tert-butylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-13(2,3)12-8-4-6-11(10-12)7-5-9-14;/h4,6,8,10H,5,7,9,14H2,1-3H3;1H |
Clave InChI |
CVLGSALBTQJACM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1)CCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


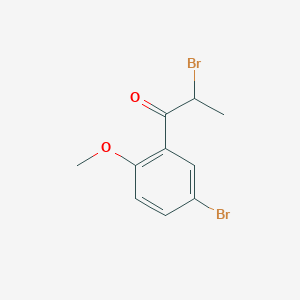

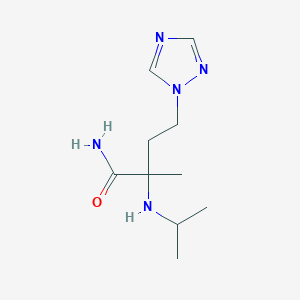

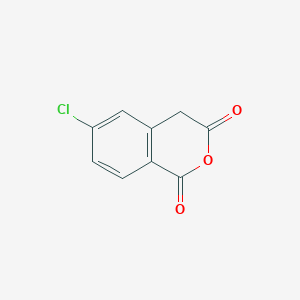
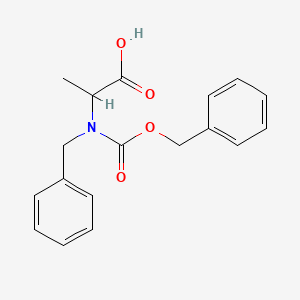
![3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13484833.png)
amine hydrochloride](/img/structure/B13484840.png)
